molecular formula C22H23ClN4O B2859639 1-(4-chlorophenyl)-N-(2-(2-(pyridin-3-yl)-1H-imidazol-1-yl)ethyl)cyclopentanecarboxamide CAS No. 2034449-44-8

1-(4-chlorophenyl)-N-(2-(2-(pyridin-3-yl)-1H-imidazol-1-yl)ethyl)cyclopentanecarboxamide

Cat. No.: B2859639
CAS No.: 2034449-44-8
M. Wt: 394.9
InChI Key: YQEVPTRIXBGMKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Chlorophenyl)-N-(2-(2-(pyridin-3-yl)-1H-imidazol-1-yl)ethyl)cyclopentanecarboxamide is a complex organic compound featuring a cyclopentanecarboxamide core substituted with a 4-chlorophenyl group and a pyridin-3-yl-imidazolyl-ethyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-chlorophenyl)-N-(2-(2-(pyridin-3-yl)-1H-imidazol-1-yl)ethyl)cyclopentanecarboxamide typically involves multi-step organic reactions. A common synthetic route includes:

  • Formation of the Imidazole Ring:

    • Starting with a pyridine derivative, the imidazole ring can be formed through a cyclization reaction involving appropriate precursors such as aldehydes or ketones and ammonia or amines under acidic or basic conditions.
  • Attachment of the Imidazole to the Pyridine:

    • The imidazole ring is then linked to the pyridine moiety through a substitution reaction, often facilitated by a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
  • Formation of the Cyclopentanecarboxamide Core:

    • The cyclopentanecarboxamide core is synthesized separately, typically starting from cyclopentanone, which undergoes amide formation with an appropriate amine.
  • Final Coupling:

    • The final step involves coupling the 4-chlorophenyl group to the cyclopentanecarboxamide core, followed by linking the pyridin-3-yl-imidazolyl-ethyl moiety to complete the synthesis.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chlorophenyl)-N-(2-(2-(pyridin-3-yl)-1H-imidazol-1-yl)ethyl)cyclopentanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized at the imidazole or pyridine rings using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogen substitution reactions can occur at the 4-chlorophenyl group using nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, under basic or acidic conditions.

Major Products:

    Oxidation: Oxidized derivatives of the imidazole or pyridine rings.

    Reduction: Reduced forms of the compound, potentially altering the functional groups.

    Substitution: Substituted derivatives at the 4-chlorophenyl group.

Scientific Research Applications

1-(4-Chlorophenyl)-N-(2-(2-(pyridin-3-yl)-1H-imidazol-1-yl)ethyl)cyclopentanecarboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in biochemical assays, targeting specific proteins or enzymes.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory, anti-cancer, or antimicrobial activities.

    Industry: Utilized in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-N-(2-(2-(pyridin-3-yl)-1H-imidazol-1-yl)ethyl)cyclopentanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

    1-(4-Chlorophenyl)-N-(2-(2-(pyridin-3-yl)-1H-imidazol-1-yl)ethyl)cyclohexanecarboxamide: Similar structure but with a cyclohexane ring instead of cyclopentane.

    1-(4-Chlorophenyl)-N-(2-(2-(pyridin-3-yl)-1H-imidazol-1-yl)ethyl)benzamide: Similar structure but with a benzamide core instead of cyclopentanecarboxamide.

Uniqueness: 1-(4-Chlorophenyl)-N-(2-(2-(pyridin-3-yl)-1H-imidazol-1-yl)ethyl)cyclopentanecarboxamide is unique due to its specific combination of a cyclopentanecarboxamide core with a 4-chlorophenyl group and a pyridin-3-yl-imidazolyl-ethyl moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

1-(4-chlorophenyl)-N-[2-(2-pyridin-3-ylimidazol-1-yl)ethyl]cyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClN4O/c23-19-7-5-18(6-8-19)22(9-1-2-10-22)21(28)26-13-15-27-14-12-25-20(27)17-4-3-11-24-16-17/h3-8,11-12,14,16H,1-2,9-10,13,15H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQEVPTRIXBGMKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)NCCN3C=CN=C3C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.